Cheirolin

Übersicht

Beschreibung

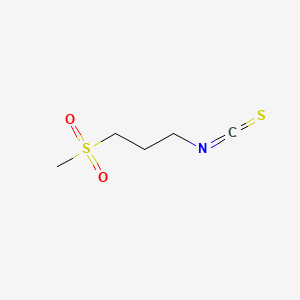

Cheirolin is an isothiocyanate (ITC) that exhibits antioxidative activity . It is a sulfonyl analog of iberin . Like other ITCs, this compound induces phase II enzymes . In vitro, this compound increases the activation and expression of Nrf2 as well as the expression of heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase .

Synthesis Analysis

The isothiocyanates iberverin, iberin, and this compound were synthesized with a high yield and purity, and their Nrf2-inducing activity was determined in NIH3T3 fibroblasts . Iberverin, iberin, and this compound significantly induced Nrf2 nuclear translocation .Molecular Structure Analysis

This compound has a molecular formula of C5H9NO2S2 . It has a molecular weight of 179.26 .Chemical Reactions Analysis

This compound, like other isothiocyanates, induces phase II enzymes . In vitro, it increases the activation and expression of Nrf2 .Physical And Chemical Properties Analysis

This compound is a white crystal powder . It has a melting point of 47.5°C . It is slightly soluble in water and ether, but freely soluble in alcohol, chloroform, and ethyl acetate .Wissenschaftliche Forschungsanwendungen

Nrf2-Induktor

Cheirolin ist ein potenter Induktor von Nrf2 . Nrf2 (Nuclear factor erythroid 2–related factor 2) ist ein Transkriptionsfaktor, der die Expression von antioxidativen Proteinen reguliert, die vor oxidativen Schäden schützen, die durch Verletzungen und Entzündungen ausgelöst werden. Dies macht this compound zu einem potenziellen Kandidaten für die Forschung an oxidativen Stress-bedingten Krankheiten .

Sulfonyl-Analogon

This compound ist ein Sulfonyl-Analogon . Sulfonyl-Analoga werden in der pharmazeutischen Chemie häufig aufgrund ihrer bioisosteren Eigenschaften verwendet. Sie können andere funktionelle Gruppen ersetzen, um die physikalisch-chemischen Eigenschaften eines Moleküls zu verändern, was möglicherweise zu verbesserten arzneimittelähnlichen Eigenschaften führt .

Häm-Oxygenase-1-Induktor

This compound erhöht die mRNA- und Proteinspiegel der Häm-Oxygenase-1 (HO-1) . HO-1 ist ein essentielles Enzym im Häm-Katabolismus und spielt eine schützende Rolle bei verschiedenen Zuständen, darunter Entzündungen, oxidativer Stress und Hypoxie .

γ-Glutamylcystein-Synthetase-Induktor

This compound erhöht auch die mRNA- und Proteinspiegel der γ-Glutamylcystein-Synthetase . Dieses Enzym ist das erste geschwindigkeitsbestimmende Enzym der Glutathion-Synthese. Glutathion ist ein wichtiges Antioxidans in Zellen und schützt sie vor Schäden durch reaktive Sauerstoffspezies .

Aktivator von Phase-II-Entgiftungsenzymen

This compound ist ein potenter Induktor von Phase-II-Entgiftungsenzymen . Diese Enzyme sind an der Entgiftung von Xenobiotika und Karzinogenen beteiligt, und ihre Induktion ist ein entscheidender Aspekt des Abwehrmechanismus des Körpers gegen schädliche Substanzen .

Antioxidative Aktivität

This compound zeigt antioxidative Aktivität . Antioxidantien sind Stoffe, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert .

Wirkmechanismus

Target of Action

Cheirolin is a potent inducer of Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Mode of Action

This compound interacts with its primary target, Nrf2, to induce its activity

Biochemical Pathways

Upon activation by this compound, Nrf2 induces the expression of heme oxygenase 1 and γ-glutamylcysteine synthetase . These enzymes play crucial roles in the cellular response to oxidative stress. Heme oxygenase 1 is involved in the degradation of heme, a pro-oxidant, thereby reducing oxidative stress. γ-Glutamylcysteine synthetase is a key enzyme in the synthesis of glutathione, a major cellular antioxidant.

Pharmacokinetics

It is known to be soluble in ethanol , which suggests that it may be well-absorbed in the body

Safety and Hazards

The safety data sheet for Cheirolin suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If it comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water .

Eigenschaften

IUPAC Name |

1-isothiocyanato-3-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJGCHNCYSHQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198517 | |

| Record name | Cheirolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

505-34-0 | |

| Record name | Cheirolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cheirolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cheirolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHEIROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DA547512J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

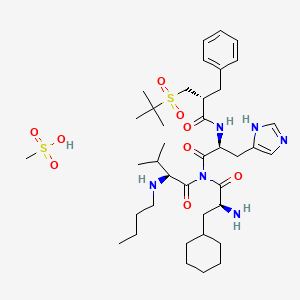

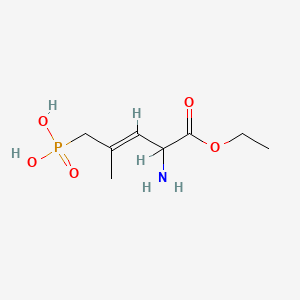

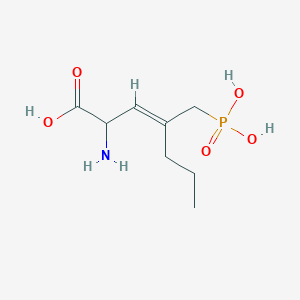

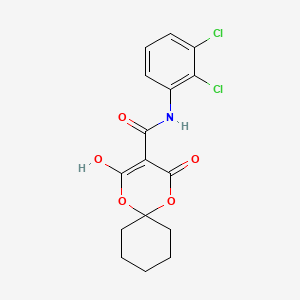

Feasible Synthetic Routes

Q & A

Q1: How does cheirolin exert its biological effects? Does it interact with specific targets?

A: While the precise mechanisms underlying this compound's biological activity are still under investigation, research suggests it can induce the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [] This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of genes involved in detoxification and antioxidant responses. This compound has been shown to increase Nrf2 nuclear translocation, leading to increased expression of downstream target genes such as heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS). []

Q2: How does this compound's activity compare to other isothiocyanates, such as sulforaphane?

A: Studies indicate that this compound, while structurally similar to sulforaphane, may exhibit distinct patterns of activity. For instance, in a study examining the induction of phase II detoxification enzymes in rats, this compound demonstrated a weaker effect compared to sulforaphane and other tested isothiocyanates. [] This difference in potency might be attributed to variations in their chemical structures and subsequent interactions with biological targets.

Q3: What happens to this compound in the rumen? Is it stable in this environment?

A: Research has revealed that this compound is not stable in the rumen environment. When incubated with bovine rumen liquor, this compound is primarily converted into dithis compound thiourea. [, ] This conversion appears to be mediated by a metal ion-catalyzed reaction rather than enzymatic activity. [] This finding suggests that the bioavailability and potential biological effects of this compound might be influenced by its metabolism in the rumen.

Q4: Does this compound exhibit any antimicrobial activity? If so, what is the underlying mechanism?

A: this compound has demonstrated antimicrobial activity against Escherichia coli, including enterohemorrhagic E. coli (EHEC) strains. [] Its mechanism of action involves triggering the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate ((p)ppGpp) - signaling molecules associated with amino acid starvation and stress responses. [] Interestingly, the addition of specific amino acids, particularly glycine, was found to reverse the antimicrobial effects of this compound, highlighting the role of amino acid starvation in its mechanism of action. []

Q5: What is the chemical structure of this compound?

A: this compound is an aliphatic isothiocyanate with the molecular formula C4H7NO3S2. Its structure consists of a four-carbon chain with a terminal isothiocyanate group (-N=C=S), a methylsulfonyl group (-SO2CH3) attached to the third carbon, and a terminal methyl group (-CH3). [, , ]

Q6: What analytical techniques are employed to study this compound?

A: Various analytical methods are employed to characterize and quantify this compound. These include chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive detection and structural confirmation. [, ] Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy are also valuable for structural elucidation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)